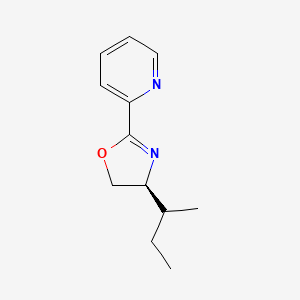

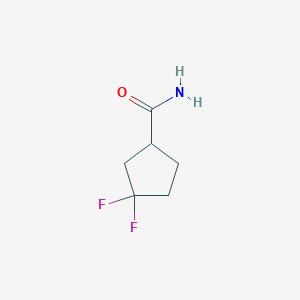

![molecular formula C18H22N2O2 B3323253 4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene CAS No. 162844-58-8](/img/structure/B3323253.png)

4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene

Overview

Description

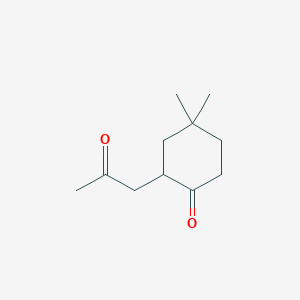

Synthesis Analysis

The synthesis of a similar compound, “4-[4’-(6-Hydroxyhexyloxy)phenylazo]benzoic acid (6AzCOOH)”, has been described in a research paper . The process involves several steps, starting with the reaction of 4-aminobenzoic acid with NaNO2 in HCl, followed by the addition of phenol and NaOH. The product is then reacted with 6-chloro-1-hexanol, K2CO3, and KI in DMSO. The resulting compound is then refluxed with KOH, C2H5OH, and H2O .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-[4’-(6-Hydroxyhexyloxy)phenylazo]benzoic acid (6AzCOOH)” have been described in detail in a research paper . The reactions involve several steps, including the formation of an azo compound and subsequent reactions to introduce the hydroxyhexyloxy groups .Scientific Research Applications

Photoresponsive Supramolecular Azopolymers

4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene is used in creating photoresponsive supramolecular azopolymers. These polymers, including poly(esterimide)s and poly(etherimide)s, leverage hydrogen bonds with azochromophores like 4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene. These supramolecular films exhibit photoresponsive behavior useful in applications like holographic recording (Schab-Balcerzak et al., 2015).

Azopolyimide Membranes for Gas Separation

This compound is also pivotal in the development of azopolyimide membranes for controlled gas separation. These membranes exhibit a high stability of cis isomers and a significant difference in permeability for gases like CO2 and O2 when exposed to light. Such properties make them suitable for applications requiring long-term stability of photoinduced properties, particularly in controlled dosing of gases (Nocoń-Szmajda et al., 2021).

Light-Induced Optical Anisotropy

In the field of optics, 4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene is used in studying light-induced anisotropy in polymers. This application is significant in developing materials for advanced optical devices and holographic storage technologies (Schab-Balcerzak et al., 2008).

Thermally Driven Cis-Trans Isomerization

The compound also plays a role in exploring thermally driven cis-trans isomerization in solid state, particularly when dispersed in polymer matrices. This research is vital for understanding the behavior of azochromophores in different environments and their potential applications in material science (Bujak et al., 2019).

Supramolecular Self-Assembly

Finally, 4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene is instrumental in the supramolecular self-assembly process. This process is key in the development of novel materials with applications ranging from nanotechnology to bioengineering (Ma et al., 2017).

Future Directions

The future directions for research on “4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene” and related compounds could involve further exploration of their photomechanical properties . The ability of these compounds to change shape in response to light makes them potentially useful in a variety of applications, including medical devices, memory devices, and artificial muscles .

properties

IUPAC Name |

6-(4-phenyldiazenylphenoxy)hexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c21-14-6-1-2-7-15-22-18-12-10-17(11-13-18)20-19-16-8-4-3-5-9-16/h3-5,8-13,21H,1-2,6-7,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZUZTHHGVMSNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(6-Hydroxyhexyloxy)phenylazo]benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

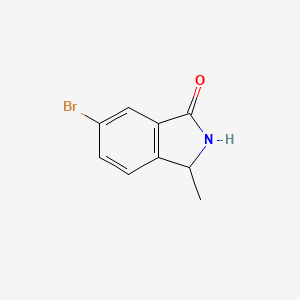

![5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B3323178.png)

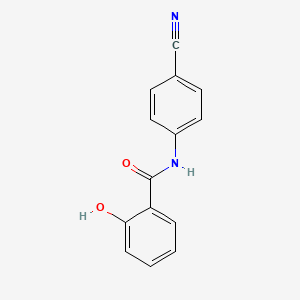

![4-Methoxythieno[3,2-d]pyrimidine](/img/structure/B3323227.png)

![4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)](/img/structure/B3323268.png)